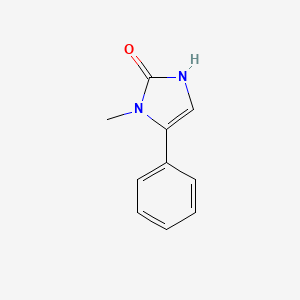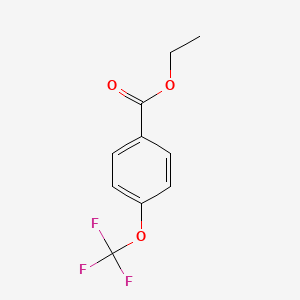
Ethyl 4-(trifluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(trifluoromethoxy)benzoate is a chemical compound. Based on its name, it likely contains an ester functional group, which is common in many organic compounds and is often involved in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the “benzoate” part of the name), a trifluoromethoxy group (-OCHF3, from the “trifluoromethoxy” part of the name), and an ethyl group (from the “ethyl” part of the name) attached to the carbonyl carbon of the ester functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity, boiling point, and other properties .Scientific Research Applications
1. Agricultural Chemistry: Anti-Juvenile Hormone Agents
Ethyl 4-(trifluoromethoxy)benzoate derivatives have been studied for their potential in agricultural chemistry as anti-juvenile hormone agents. They induce precocious metamorphosis in insects, such as the silkworm Bombyx mori, by mimicking juvenile hormone deficiency, a mechanism potentially useful in pest control. Compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate have shown significant activity in this regard (Kuwano et al., 2008); (Ishiguro et al., 2003).
2. Material Science: Liquid Crystalline Polysiloxanes
In material science, certain monomers like 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are closely related to this compound, have been synthesized for developing side chain liquid crystalline polysiloxanes. These compounds exhibit smectogen properties and are of interest for applications in advanced materials, such as liquid crystal displays (Bracon et al., 2000).
3. Organic Synthesis: Synthesis of Fluorinated Compounds
This compound derivatives are used in the synthesis of fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals. A protocol involving Togni reagent II has been developed for synthesizing such compounds, demonstrating the versatility of this compound in organic synthesis (Feng & Ngai, 2016).
4. Pharmaceutical Research: Anti-Platelet Activity
In pharmaceutical research, derivatives of this compound, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been identified for their potential anti-platelet activities. These compounds are being studied for their effectiveness in inhibiting platelet aggregation, which is crucial in the development of new antiplatelet drugs (Chen et al., 2008).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems . Without more information, it’s difficult to speculate on the mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate.
Future Directions
The future directions for research on Ethyl 4-(trifluoromethoxy)benzoate would depend on its potential applications. For example, if it were found to have useful properties as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
properties
IUPAC Name |
ethyl 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMRGOOJDROHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)
![Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2643756.png)
![1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2643760.png)
![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)
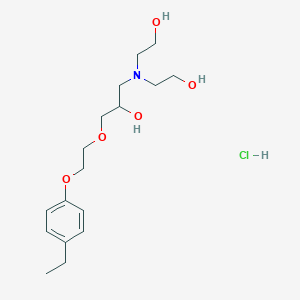
![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)
![2-Chloro-N-[(2,5-dimethylphenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2643768.png)
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)
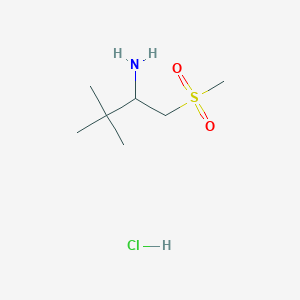
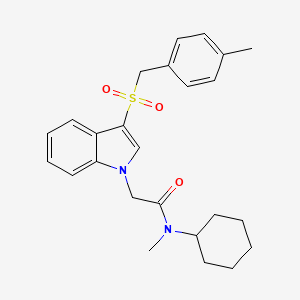
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)
